Glycyrrhizic Acid (GL) is a significant bioactive compound derived from licorice root, known for its extensive pharmacological properties. It has been utilized in various medical applications, including the treatment of chronic viral hepatitis and HIV infections. The versatility of GL is further enhanced by chemical modifications, which have led to the creation of new derivatives with potential medicinal benefits. These derivatives have shown promise in anti-inflammatory, anti-ulcer, and antiviral applications, among others1.
GL and its derivatives have been explored for their medicinal applications. For instance, the synthetic transformations of GL have led to the production of bioactive esters and amides, which have been used as anti-inflammatory and anti-allergic remedies. Some derivatives have also been investigated as potent HIV-1 and HIV-2 inhibitors in vitro. Clinically, preparations like niglizin have been studied for their anti-inflammatory properties and potential as hepatoprotectors and HIV inhibitors1.
In the field of oncology, glycyrol, a derivative of GL, has demonstrated antitumor activity. It induces cell death through apoptosis and defective autophagy, characterized by morphological changes, PARP-1 cleavage, and caspase-3 activation. Glycyrol also causes G0/G1 phase cell cycle arrest and activates JNK/p38 MAPKs, leading to caspase-dependent apoptosis. Additionally, it has been shown to suppress tumor growth in vivo in a nude mouse tumor xenograft model, highlighting its potential as a candidate for cancer therapy3.
2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone; dihydrochloride is a complex organic compound characterized by its unique structural features and potential pharmacological applications. This compound is classified as a sulfonamide derivative due to the presence of a sulfonyl group attached to an isoquinoline moiety, along with a diazepane ring structure. The dihydrochloride form indicates that the compound is a salt, which often enhances its solubility and stability.
The synthesis of 2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone; dihydrochloride can be approached through various synthetic routes. One notable method involves the reaction of appropriate precursors, including isoquinoline derivatives and diazepane intermediates.
The molecular formula for 2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone; dihydrochloride is , with a molecular weight of approximately 449.4 g/mol.
InChI=1S/C18H24N4O3S.2ClH/c1-13-10-20-11-15-5-3-6-16(18(13)15)26(24,25)22-8-4-7-21(12-14(22)2)17(23)9-19;;/h3,5-6,10-11,14H,4,7-9,12,19H2,1-2H3;2*1H/t14-;;/m0../s1
This structural representation indicates the presence of multiple functional groups that contribute to its biological activity.
The compound undergoes several chemical reactions that are significant for its functionality and potential applications in medicinal chemistry.
The mechanism of action for 2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone; dihydrochloride primarily involves modulation of neurotransmitter systems or inhibition of specific enzymes relevant to its therapeutic targets.
Research indicates that compounds similar to this may act on pathways involved in neurotransmission or cellular signaling. Detailed studies are required to elucidate the exact pathways affected by this compound.
The physical properties include:
Key chemical properties include:
The scientific uses of 2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone; dihydrochloride are diverse:
This compound represents a significant area of interest in medicinal chemistry due to its complex structure and potential therapeutic applications. Further research will clarify its mechanisms and broaden its applicability in pharmacology.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3